6-Bromo-3-(2-methoxyethoxy)-2-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-(2-methoxyethoxy)-2-nitropyridine is a chemical compound with the molecular formula C8H9BrN2O3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 6th position, a nitro group at the 2nd position, and a 2-methoxyethoxy group at the 3rd position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(2-methoxyethoxy)-2-nitropyridine typically involves the bromination of 3-(2-methoxyethoxy)-2-nitropyridine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 6th position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration ensures consistent product quality and high yields.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(2-methoxyethoxy)-2-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Oxidation Reactions: The methoxyethoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., copper(I) iodide).
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride, solvents (e.g., ethanol, acetic acid).
Oxidation: Potassium permanganate, chromium trioxide, solvents (e.g., acetone, water).
Major Products Formed
Substitution: Various substituted pyridines depending on the nucleophile used.
Reduction: 6-Bromo-3-(2-methoxyethoxy)-2-aminopyridine.
Oxidation: Corresponding aldehydes or carboxylic acids.
Scientific Research Applications
6-Bromo-3-(2-methoxyethoxy)-2-nitropyridine is utilized in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: In the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Potential use in drug discovery and development, particularly in the design of novel pharmaceuticals targeting specific biological pathways.
Industry: As an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(2-methoxyethoxy)-2-nitropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. The 2-methoxyethoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3-(2-methoxyethoxy)quinoline
- 6-Bromo-3-(2-methoxyethoxy)pyridine-2-carboxylic acid
- 6-Bromo-3-(2-methoxyethoxy)pyridine-2-carboxylic acid methyl ester
Uniqueness
6-Bromo-3-(2-methoxyethoxy)-2-nitropyridine is unique due to the presence of both a bromine atom and a nitro group on the pyridine ring, which imparts distinct chemical reactivity and biological activity. The 2-methoxyethoxy group further differentiates it from other similar compounds by enhancing its solubility and potential for diverse chemical modifications.
Properties
IUPAC Name |
6-bromo-3-(2-methoxyethoxy)-2-nitropyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O4/c1-14-4-5-15-6-2-3-7(9)10-8(6)11(12)13/h2-3H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQLWCQKUGRTRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(N=C(C=C1)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.